molecular formula C17H24N2O B8600919 6-Methyl-N,N-dicyclopentylnicotinamide

6-Methyl-N,N-dicyclopentylnicotinamide

Cat. No.: B8600919
M. Wt: 272.4 g/mol
InChI Key: ZIDIKEIJKCWHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-N,N-dicyclopentylnicotinamide is a nicotinamide derivative featuring a methyl group at the 6-position of the pyridine ring and two cyclopentyl groups attached to the carboxamide nitrogen. This compound is of interest in medicinal chemistry due to the steric and electronic effects imparted by its substituents, which may influence solubility, bioavailability, and receptor binding.

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N,N-dicyclopentyl-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H24N2O/c1-13-10-11-14(12-18-13)17(20)19(15-6-2-3-7-15)16-8-4-5-9-16/h10-12,15-16H,2-9H2,1H3

InChI Key

ZIDIKEIJKCWHHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C2CCCC2)C3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
6-Methyl-N,N-dicyclopentylnicotinamide 6-methyl, N,N-dicyclopentyl Not provided¹ Not provided¹ Hypothesized high lipophilicity, potential CNS activity due to bulky substituents
6-Methylnicotinamide 6-methyl, unsubstituted carboxamide C₇H₈N₂O 136.15 Simpler analog; used in biochemical studies, intermediate in drug synthesis
6-Chloro-N,N-dimethylnicotinamide 6-chloro, N,N-dimethyl C₈H₉ClN₂O 200.63 Chloro substituent enhances electron-withdrawing effects; pharmaceutical intermediate
6-Chloro-N,N-diisopropylnicotinamide 6-chloro, N,N-diisopropyl C₁₂H₁₇ClN₂O 240.73 Increased steric bulk vs. dimethyl; potential for improved metabolic stability
N,N-diisopropyl-6-(trifluoromethyl)nicotinamide 6-CF₃, N,N-diisopropyl C₁₃H₁₇F₃N₂O 286.28 Trifluoromethyl group enhances lipophilicity and stability; R&D applications

Key Differences and Implications

Substituent Effects
  • 6-Methyl vs. This may influence reactivity in nucleophilic substitution or metal-catalyzed reactions . Chloro and trifluoromethyl substituents enhance metabolic stability and binding affinity in some enzyme inhibitors, as seen in analogs like 6-Chloro-N,N-dimethylnicotinamide .
  • N,N-Dicyclopentyl vs. N,N-Dimethyl/Diisopropyl :

    • The dicyclopentyl groups confer significant steric bulk, likely reducing solubility in aqueous media compared to dimethyl or diisopropyl analogs. However, this may improve blood-brain barrier penetration in CNS-targeted therapies .
    • Diisopropyl substituents (e.g., 6-Chloro-N,N-diisopropylnicotinamide ) balance moderate steric hindrance with synthetic accessibility, making them common in early-stage drug discovery .

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